N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide is a synthetic aromatic carboxamide featuring a thioether-linked biphenyl system. Its molecular structure comprises a 3,5-dichlorobenzenecarboxamide core connected via a sulfanyl (S) bridge to a 4-bromophenyl substituent. The compound’s molecular formula is C₁₉H₁₄BrCl₂NOS, with a molecular weight of 479.65 g/mol. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting proteins or enzymes via halogen bonding or π-π interactions .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NOS/c20-13-1-5-17(6-2-13)25-18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGQBFARMUHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C20H14BrCl2NOS
- Molecular Weight : 467.21 g/mol
- CAS Number : 321431-77-0
The compound features a complex structure that includes a bromophenyl group and dichlorobenzenecarboxamide moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with similar thioether groups possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| d1 | Antibacterial | E. coli | |
| d2 | Antifungal | C. albicans | |
| d3 | Antibacterial | S. aureus |
Anticancer Activity
In anticancer studies, this compound has shown effectiveness against various cancer cell lines. Notably, compounds with similar structural features have been tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, demonstrating significant cytotoxicity .
Table 2: Anticancer Activity of Related Compounds
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting that its mode of action may involve interaction with specific enzymes or receptors critical for cancer cell proliferation .
- Comparative Studies : Comparative studies between this compound and its chlorine analogs indicate enhanced biological activity due to the presence of bromine substituents, which increase electron density and improve interaction with biological targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Groups: The target compound’s carboxamide group (CONH) differs from sulfonamides (SO₂NH) in hydrogen-bonding capacity and electronic effects. Sulfonamides exhibit stronger acidity (pKa ~10) due to the electron-withdrawing SO₂ group, whereas carboxamides are less acidic (pKa ~15–17) .
Substituent Effects :
- Halogen Atoms : The 4-bromo substituent in the target compound increases lipophilicity (logP ≈ 5.2 estimated) compared to Tozasertib (logP ≈ 2.8) and the sulfonamide analog (logP ≈ 3.5). Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets.
- Chlorine vs. Methyl Groups : The 3,5-dichlorophenyl group in the target compound and sulfonamide analog introduces steric hindrance and electron-withdrawing effects, contrasting with Tozasertib’s methylpyrazolyl group, which is electron-donating.
Crystallographic and Conformational Differences
Crystal structures of sulfonamide analogs (e.g., N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide) reveal dihedral angles between aromatic rings ranging from 57.0° to 82.4° , influenced by substituents and hydrogen bonding . For the target compound:
- Hydrogen Bonding : Sulfonamides form robust N–H···O hydrogen bonds (e.g., R₂²(8) motifs in ), whereas the carboxamide group in the target compound may participate in weaker N–H···O or N–H···S interactions, affecting crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
